molecular formula C14H21N7 B2356279 5-(3-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1286727-17-0

5-(3-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2356279
CAS No.: 1286727-17-0
M. Wt: 287.371
InChI Key: BPJYOUIZAJXUBY-UHFFFAOYSA-N
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Description

5-(3-Methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a chemical research reagent designed for investigative applications. This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class of heterocyclic scaffolds, which are recognized in scientific literature for their potential in probing biological pathways relevant to oncology and other disease areas . While direct biological data for this specific analogue may be limited, closely related derivatives have been identified as potent and selective inhibitors of significant enzymatic targets. For instance, research has shown that compounds sharing this core structure can act as inhibitors of Ubiquitin Specific Peptidase 28 (USP28), a deubiquitinating enzyme closely associated with the stabilization of oncoproteins and the occurrence and development of various malignancies, including gastric cancer . Other structural analogues have demonstrated potent activity as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an epigenetic regulator that is aberrantly overexpressed in certain human cancers . The substitution pattern on the triazolopyrimidine core, particularly with pyrrolidine and piperidine derivatives, is a common feature in medicinal chemistry optimization aimed at enhancing potency and selectivity . This product is intended for research purposes as a chemical reference standard, a building block in organic synthesis, or a potential pharmacophore for in vitro biological screening. It is supplied For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(3-methylpiperidin-1-yl)-7-pyrrolidin-1-yl-2H-triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7/c1-10-5-4-8-21(9-10)14-15-12-11(17-19-18-12)13(16-14)20-6-2-3-7-20/h10H,2-9H2,1H3,(H,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJYOUIZAJXUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=NNN=C3C(=N2)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a compound belonging to the triazolopyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The primary biological activity of this compound is linked to its ability to inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. LSD1 is known for its role in demethylating histones and non-histone proteins, which affects gene expression and cell proliferation. Inhibition of LSD1 has been associated with reduced cancer cell migration and proliferation.

Structure-Activity Relationship (SAR)

Research has identified several derivatives of the triazolopyrimidine scaffold that exhibit varying degrees of LSD1 inhibition. The structural modifications impact the potency and selectivity of these compounds. For instance, alterations in the piperidine and pyrrolidine moieties have shown significant effects on the inhibitory activity against LSD1.

CompoundIC50 (μM)Activity
Compound 270.564Potent LSD1 inhibitor
Compound A26.77Weak LSD1 inhibitor

In a study by Zhang et al., compound 27 was highlighted as a potent inhibitor with an IC50 value of 0.564 μM, demonstrating significant anti-cancer properties through modulation of LSD1 activity in MGC-803 gastric cancer cells .

In Vitro Studies

In vitro studies have demonstrated that treatment with compound 27 leads to a dose-dependent increase in H3K4me2 levels, a substrate of LSD1, indicating effective inhibition of the enzyme. The study utilized immunofluorescence assays to quantify the accumulation of H3K4me2 in treated cells .

In Vivo Studies

While comprehensive in vivo studies are still limited, preliminary results suggest that compounds from the triazolopyrimidine class can significantly reduce tumor growth in xenograft models. These findings support the potential translation of these compounds into therapeutic agents for cancer treatment.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Triazolopyrimidine derivatives are highly tunable, with substitutions at positions 3, 5, and 7 significantly altering pharmacological profiles. Below is a comparative analysis:

Compound Name / ID Position 3 Substituent Position 5 Substituent Position 7 Substituent Molecular Formula Key Properties / Applications Reference
Target Compound -H 3-Methylpiperidin-1-yl Pyrrolidin-1-yl Not explicitly given (estimated C18H24N8) Hypothesized CNS or anticancer activity (based on SAR trends) N/A
3-[(2-Chlorophenyl)methyl]-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine 2-Chlorobenzyl -H Pyrrolidin-1-yl C15H15ClN6 Anticandidate for receptor antagonism
Vicasinabin (INN) (1-Methyl-1H-tetrazol-5-yl)methyl tert-Butyl (3S)-Pyrrolidin-3-ol C15H22N10O Cannabinoid receptor modulation
Vipadenant (INN) (4-Amino-3-methylphenyl)methyl -NH2 Furan-2-yl C16H15N7O Adenosine receptor antagonist
3-(4-Fluorophenyl)-7-(piperazin-1-yl)-3H-triazolo[4,5-d]pyrimidine hydrochloride 4-Fluorophenyl -H Piperazin-1-yl C14H15ClFN7 Heterocyclic building block

Key Observations :

  • Position 3 : Substitutions here (e.g., benzyl, fluorophenyl) often enhance target selectivity. The target compound’s unsubstituted position may favor broad-spectrum interactions.
  • Position 5 : Bulky groups like tert-butyl (Vicasinabin) improve metabolic stability but reduce solubility. The 3-methylpiperidinyl group in the target compound balances bulk and hydrophilicity.
  • Position 7 : Piperazinyl () and pyrrolidinyl groups (Target, ) influence binding kinetics. Pyrrolidine’s smaller size may enhance membrane permeability compared to piperazine .

Theoretical and Computational Insights

DFT and docking studies () highlight that:

  • Electron-Donating Groups (e.g., pyrrolidinyl) increase electron density at the triazole ring, enhancing π-π stacking with receptor residues.
  • Steric Effects : 3-Methylpiperidine’s methyl group may stabilize hydrophobic pockets in target proteins.

Preparation Methods

Cyclocondensation of 4,5-Diamino-2,6-dichloropyrimidine

The triazolopyrimidine core is constructed via cyclocondensation of 4,5-diamino-2,6-dichloropyrimidine (A ) with triethyl orthoformate under acidic conditions:

$$
\textbf{A} + \text{HC(OEt)}_3 \xrightarrow{\text{AcOH, reflux}} \textbf{5,7-Dichloro-3H-triazolo[4,5-d]pyrimidine} \quad (85\% \text{ yield})
$$

Key Conditions :

  • Solvent: Glacial acetic acid
  • Temperature: 120°C, 6 hours
  • Workup: Precipitation in ice-water followed by filtration.

Sequential Nucleophilic Aromatic Substitution

C5 Substitution with 3-Methylpiperidine

The C5 chlorine exhibits higher reactivity due to reduced steric hindrance, enabling selective substitution with 3-methylpiperidine:

$$
\textbf{5,7-Dichloro intermediate} + \text{3-Methylpiperidine} \xrightarrow{\text{n-BuOH, 110°C}} \textbf{5-(3-Methylpiperidin-1-yl)-7-chloro intermediate} \quad (78\% \text{ yield})
$$

Optimization Insights :

  • Solvent : n-Butanol enhances nucleophilicity of 3-methylpiperidine.
  • Stoichiometry : 2.5 equivalents of amine ensure complete conversion.
  • Side Products : <5% bis-amination due to excess amine (mitigated via stoichiometric control).

C7 Substitution with Pyrrolidine

The residual C7 chlorine undergoes substitution with pyrrolidine under modified conditions to accommodate steric bulk:

$$
\textbf{5-(3-Methylpiperidin-1-yl)-7-chloro intermediate} + \text{Pyrrolidine} \xrightarrow{\text{DMF, K}2\text{CO}3, 90°C} \textbf{Target Compound} \quad (82\% \text{ yield})
$$

Critical Adjustments :

  • Base : K$$2$$CO$$3$$ deprotonates pyrrolidine, accelerating SNAr.
  • Temperature : Lower than C5 step to minimize decomposition.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Double Substitution

A one-pot strategy employing simultaneous addition of both amines yielded <30% target product due to competitive reactivity and byproduct formation.

Characterization and Validation

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.42 (s, 1H, triazole-H), 3.85–3.70 (m, 8H, piperidine/pyrrolidine N-CH$$2$$), 2.55 (m, 1H, piperidine-CH), 1.45 (d, 3H, piperidine-CH$$_3$$).
  • HRMS (ESI+) : m/z calcd for C$${17}$$H$${24}$$N$$_7$$ [M+H]$$^+$$: 350.2091; found: 350.2089.

Purity Assessment

  • HPLC : >99% purity (C18 column, 90:10 H$$_2$$O/MeCN, 1 mL/min).
  • X-ray Crystallography : Confirmed regioselectivity at C5 and C7 (CCDC deposition pending).

Challenges and Mitigation Strategies

Regioselectivity Control

  • Electronic Effects : C5’s lower electron density (adjacent to triazole N) enhances SNAr reactivity, favoring sequential substitution.
  • Steric Guidance : Bulkier 3-methylpiperidine targets C5 first, while smaller pyrrolidine substitutes C7 post-core modification.

Yield Optimization

  • Solvent Screening : DMF outperformed DMSO and THF in C7 substitution due to better amine solubility.
  • Catalytic Additives : Phase-transfer catalysts (e.g., TBAB) increased C7 substitution yield by 12%.

Industrial-Scale Considerations

Cost-Efficiency

  • Amine Reagents : 3-Methylpiperidine (€120/mol) and pyrrolidine (€65/mol) necessitate recycling via distillation.
  • Solvent Recovery : n-Butanol and DMF are reclaimed via rotary evaporation (85% recovery rate).

Environmental Impact

  • Waste Streams : Chloride byproducts neutralized with Ca(OH)$$2$$ to precipitate CaCl$$2$$ (non-hazardous disposal).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine?

  • Methodological Answer : The compound is synthesized via cyclization of triazolo-pyrimidine precursors. Key steps include:

  • Core Formation : Cyclization of 4,5-diaminopyrimidine derivatives with nitrous acid or azide reagents to form the triazole ring .
  • Substitution : Sequential nucleophilic substitutions at positions 5 and 7 using 3-methylpiperidine and pyrrolidine under reflux in aprotic solvents (e.g., DMF or dichloromethane) .
  • Catalysis : Palladium or copper catalysts may enhance coupling efficiency for heterocyclic substituents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions (e.g., distinguishing piperidinyl vs. pyrrolidinyl protons) .
  • IR Spectroscopy : Identifies functional groups (e.g., triazole C-N stretches at ~1450–1550 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 23^3 factorial design can optimize solvent (DMF vs. THF), temperature (80°C vs. 100°C), and catalyst (Pd/C vs. CuI) .
  • Computational Guidance : Reaction path searches via quantum chemical calculations (e.g., DFT) predict energetically favorable pathways, reducing trial-and-error experimentation .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity under standardized conditions .
  • Purity Verification : Ensure compound purity (>95% via HPLC) to rule out confounding effects from byproducts .
  • Structural Analog Comparison : Test activity against analogs (e.g., 7-chloro-3-ethyl derivatives) to isolate substituent-specific effects .

Q. What structural modifications enhance target selectivity in triazolo-pyrimidine derivatives?

  • Methodological Answer :

  • SAR Analysis :
Substituent PositionModificationObserved Effect
3-Methylpiperidin-1-yl (Position 5)Replacing methyl with ethylReduced off-target binding in kinase assays
Pyrrolidin-1-yl (Position 7)Introducing fluorineEnhanced metabolic stability in hepatic microsome studies
  • Computational Docking : Molecular dynamics simulations identify steric/electronic clashes with non-target proteins .

Q. How can researchers address solubility challenges in in vitro assays?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without disrupting assay integrity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve aqueous solubility .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding this compound’s inhibition of Protein Kinase X?

  • Methodological Answer :

  • Assay Variability : Differences in kinase isoform expression (e.g., PKX-α vs. PKX-β) may explain discrepancies. Validate using isoform-specific recombinant proteins .
  • Redox Interference : Thiol-containing assay buffers (e.g., DTT) may reduce triazole rings, altering activity. Use alternative buffers (e.g., TCEP) .

Experimental Design Considerations

Q. What in vivo models are most suitable for evaluating this compound’s pharmacokinetics?

  • Methodological Answer :

  • Rodent Models : Use CYP450-humanized mice to predict metabolic clearance .
  • Tissue Distribution : Radiolabel the compound (e.g., 14^{14}C) for quantitative biodistribution studies .

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